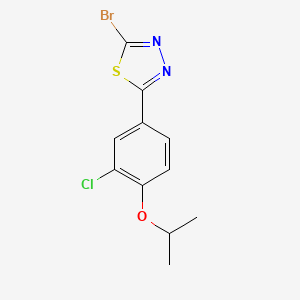
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride” is a chemical compound with the CAS Number: 1337880-30-4 . Its molecular formula is C14H18Cl2N2O and it has a molecular weight of 301.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O.2ClH/c1-11-2-5-13 (6-3-11)17-14-7-4-12 (8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including one structurally similar to 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride, demonstrated strong DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with these complexes. The presence of these complexes led to enhanced DNA cleavage activity, attributed to hydroxyl radicals generated in the presence of a reducing agent. Furthermore, the complexes exhibited low toxicity across various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential therapeutic applications (Kumar et al., 2012).
Catalytic Enantioselective Reduction
In the context of chemical synthesis, catalytic enantioselective borane reduction of benzyl oximes, involving similar compounds, has been utilized for the preparation of chiral amines. This process is significant for asymmetric synthesis, offering a method to obtain enantiomerically pure compounds, which is crucial in drug development and various fields of chemistry (Huang, Ortiz-Marciales, & Hughes, 2010).
Complexation with Metal Ions
The compound and its derivatives have been studied for their ability to form complexes with metal ions such as Cu(II) and Cd(II). These complexes have been characterized and show distinct geometrical structures and potential for interaction with biomolecules. This area of research is crucial for understanding the coordination chemistry of these compounds and exploring their potential in catalysis, material science, and biological applications (Mardani et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHDXUUIMMFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
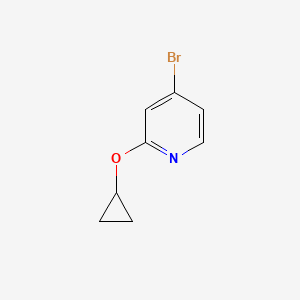
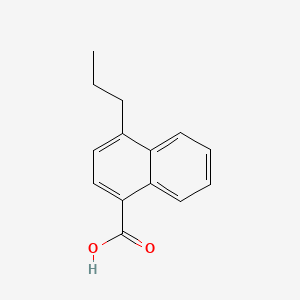

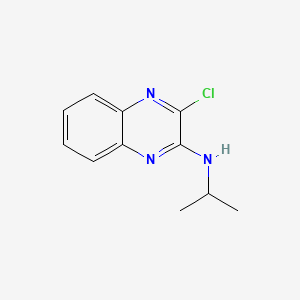
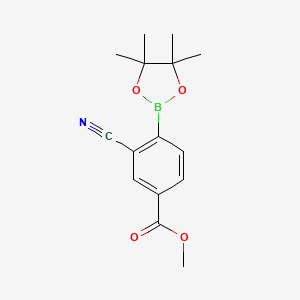
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
